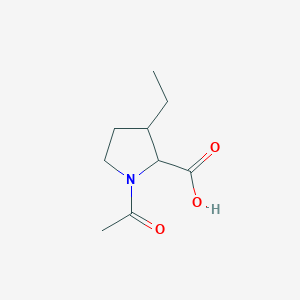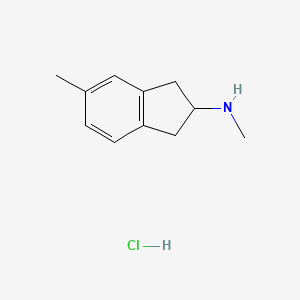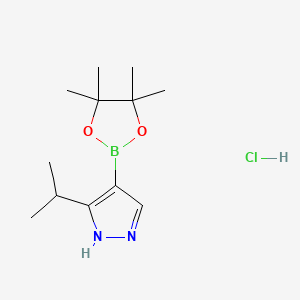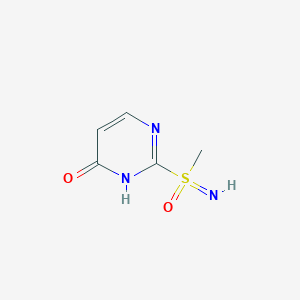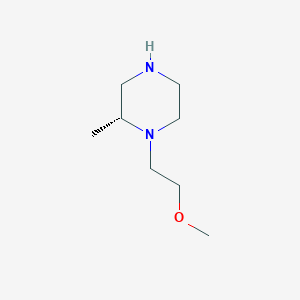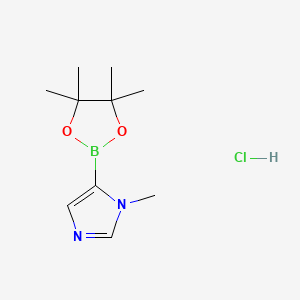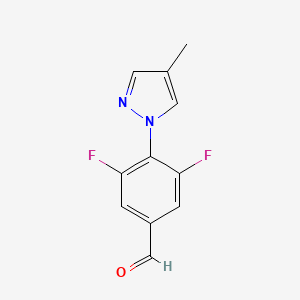
3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 4-methyl-1H-pyrazol-1-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved through Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique structural properties.
Biological Probes: Can be used as a probe in biological studies to understand various biochemical pathways.
Industry:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoro groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the difluoro groups, which may reduce its lipophilicity and biological activity.
Uniqueness:
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3,5-difluoro-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c1-7-4-14-15(5-7)11-9(12)2-8(6-16)3-10(11)13/h2-6H,1H3 |
InChI Key |
QUEKNLFDWLCZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)

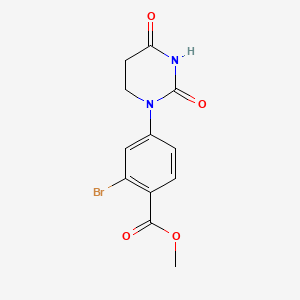
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
